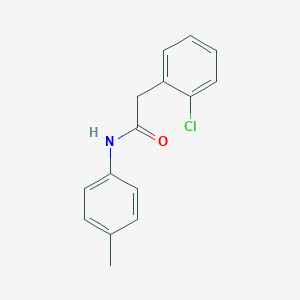
N-(4-bromo-2-methylphenyl)-3-fluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-methylphenyl)-3-fluorobenzenesulfonamide, also known as BMS-986165, is a small molecule inhibitor that is currently being developed for the treatment of autoimmune diseases such as psoriasis and lupus. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mécanisme D'action
N-(4-bromo-2-methylphenyl)-3-fluorobenzenesulfonamide works by inhibiting the activity of a protein called TYK2, which is involved in the signaling pathways that lead to the production of cytokines and other inflammatory mediators. By inhibiting TYK2, N-(4-bromo-2-methylphenyl)-3-fluorobenzenesulfonamide reduces the production of these inflammatory mediators and thereby reduces inflammation and disease activity.
Biochemical and Physiological Effects
N-(4-bromo-2-methylphenyl)-3-fluorobenzenesulfonamide has been shown to have several biochemical and physiological effects in preclinical studies. These include the inhibition of cytokine production, the reduction of inflammation, and the improvement of clinical outcomes in animal models of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-bromo-2-methylphenyl)-3-fluorobenzenesulfonamide in lab experiments is its specificity for TYK2. This compound has been shown to selectively inhibit TYK2 without affecting other related proteins, which makes it a valuable tool for studying the role of TYK2 in various biological processes. However, one limitation of using N-(4-bromo-2-methylphenyl)-3-fluorobenzenesulfonamide in lab experiments is its potential toxicity. This compound has been shown to have some toxic effects in animal studies, which may limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for the development and use of N-(4-bromo-2-methylphenyl)-3-fluorobenzenesulfonamide. One area of focus is the optimization of the compound for clinical use. This includes further studies on its safety and efficacy in human subjects, as well as the development of new formulations and delivery methods. Another potential direction is the exploration of new therapeutic applications for N-(4-bromo-2-methylphenyl)-3-fluorobenzenesulfonamide. This compound has shown promise in preclinical models of autoimmune diseases, but it may also have potential for other indications such as cancer or infectious diseases. Finally, there is a need for further research on the mechanism of action of N-(4-bromo-2-methylphenyl)-3-fluorobenzenesulfonamide and its effects on various biological processes. This will help to better understand the potential therapeutic applications of this compound and its role in disease pathogenesis.
Méthodes De Synthèse
The synthesis of N-(4-bromo-2-methylphenyl)-3-fluorobenzenesulfonamide involves several steps, including the preparation of the starting materials, the formation of the key intermediate, and the final coupling reaction. The starting materials for this synthesis include 4-bromo-2-methylphenol and 3-fluorobenzenesulfonyl chloride. These two compounds are reacted together to form the key intermediate, which is then coupled with an amine to form the final product.
Applications De Recherche Scientifique
N-(4-bromo-2-methylphenyl)-3-fluorobenzenesulfonamide has been extensively studied in preclinical models of autoimmune diseases such as psoriasis and lupus. In these studies, N-(4-bromo-2-methylphenyl)-3-fluorobenzenesulfonamide has been shown to inhibit the production of cytokines and other inflammatory mediators that are involved in the pathogenesis of these diseases. This compound has also been shown to reduce disease activity and improve clinical outcomes in animal models of these diseases.
Propriétés
Nom du produit |
N-(4-bromo-2-methylphenyl)-3-fluorobenzenesulfonamide |
|---|---|
Formule moléculaire |
C13H11BrFNO2S |
Poids moléculaire |
344.2 g/mol |
Nom IUPAC |
N-(4-bromo-2-methylphenyl)-3-fluorobenzenesulfonamide |
InChI |
InChI=1S/C13H11BrFNO2S/c1-9-7-10(14)5-6-13(9)16-19(17,18)12-4-2-3-11(15)8-12/h2-8,16H,1H3 |
Clé InChI |
FNCMZFGJEOYZMW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)NS(=O)(=O)C2=CC=CC(=C2)F |
SMILES canonique |
CC1=C(C=CC(=C1)Br)NS(=O)(=O)C2=CC=CC(=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-[(trifluoroacetyl)amino]benzoate](/img/structure/B270195.png)




![Ethyl 3-{[(2-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B270211.png)







